Product packaging for 1-(pyridin-4-yl)propan-1-one hydrochloride(Cat. No.:CAS No. 4173-86-8)

1-(pyridin-4-yl)propan-1-one hydrochloride

Cat. No.: B2557569
CAS No.: 4173-86-8
M. Wt: 171.62
InChI Key: ORITXTWPHOJZCL-UHFFFAOYSA-N
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Description

Overview of Pyridine-Containing Scaffolds in Synthetic Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic scaffold in organic chemistry. nih.gov As a six-membered aromatic ring containing one nitrogen atom, it is a structural component found in numerous natural products, including alkaloids and vitamins. In the realm of synthetic chemistry, pyridine derivatives are highly sought-after building blocks. researchgate.net The nitrogen atom in the ring imparts polarity and basicity, and provides a site for hydrogen bonding, which can significantly influence the solubility and bioavailability of molecules. nih.gov This makes the pyridine scaffold a "privileged" structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic properties. nih.gov Pyridine-based compounds have shown a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net

Importance of Ketone Functionality in Organic Transformations

The ketone functional group, characterized by a carbonyl (C=O) group bonded to two carbon atoms, is one of the most important functional groups in organic chemistry. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. This reactivity is the basis for a vast number of essential organic reactions, such as nucleophilic addition, reduction to alcohols, and the formation of imines and enamines. Ketones are pivotal intermediates in the synthesis of complex organic molecules, allowing for the construction of new carbon-carbon bonds and the introduction of other functional groups. Their versatility makes them indispensable tools for synthetic chemists in academia and industry.

Contextualization of 1-(Pyridin-4-yl)propan-1-one Hydrochloride within the Pyridinyl Ketone Class

This compound belongs to the family of pyridinyl ketones. Its structure features a propanone chain attached to the 4-position of a pyridine ring. The hydrochloride salt form indicates that the basic nitrogen of the pyridine ring has been protonated by hydrochloric acid, which typically enhances the compound's solubility in aqueous media.

As a pyridinyl ketone, this compound serves as a versatile synthetic intermediate. The ketone's carbonyl group can undergo a variety of chemical transformations, while the pyridine ring can be modified or participate in intermolecular interactions. This dual functionality makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. The specific arrangement of the ketone and the pyridine ring in 1-(pyridin-4-yl)propan-1-one provides a distinct structural motif for building molecules with potential biological activity. Pyridinone derivatives, which can be synthesized from pyridinyl ketones, have shown a broad spectrum of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. nih.govfrontiersin.org

Chemical and Physical Properties

The properties of this compound are determined by its molecular structure, which includes the pyridine ring, the propanone side chain, and the hydrochloride salt.

PropertyValue
Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
Appearance Typically a solid
Solubility Expected to be soluble in water and polar organic solvents

Note: Experimental data for this specific compound is limited. Properties are based on the general characteristics of similar compounds.

Synthesis and Manufacturing

The synthesis of 1-(pyridin-4-yl)propan-1-one typically involves the acylation of a pyridine derivative. While direct Friedel-Crafts acylation of pyridine is challenging due to the deactivation of the ring by the nitrogen atom, alternative methods have been developed. youtube.comchemicalforums.com

One common approach involves the use of organometallic reagents. For instance, a Grignard or organolithium reagent derived from a 4-halopyridine can be reacted with a suitable acylating agent, such as propanoyl chloride or propanoic anhydride (B1165640).

Another potential route is the oxidation of the corresponding secondary alcohol, 1-(pyridin-4-yl)propan-1-ol (B1317709). This alcohol can be synthesized by reacting 4-pyridinecarboxaldehyde (B46228) with an ethyl Grignard reagent (ethylmagnesium bromide). Subsequent oxidation of the alcohol would yield the desired ketone.

The final step in the manufacturing process would be the formation of the hydrochloride salt. This is typically achieved by treating a solution of the 1-(pyridin-4-yl)propan-1-one free base with hydrochloric acid, followed by precipitation or crystallization of the salt.

Applications in Research and Industry

The primary application of this compound is as a chemical intermediate in organic synthesis.

Role as a Building Block in Organic Synthesis

As a bifunctional molecule, this compound is a valuable building block for creating more complex molecular architectures. The ketone functionality allows for a range of transformations:

Reduction: The carbonyl group can be reduced to a hydroxyl group, forming 1-(pyridin-4-yl)propan-1-ol, which can be used in further reactions.

Reductive Amination: Reaction with an amine in the presence of a reducing agent can introduce a new nitrogen-containing functional group, leading to the synthesis of various amine derivatives.

Wittig Reaction: The Wittig reaction can be used to convert the carbonyl group into a carbon-carbon double bond, providing a route to various alkene derivatives.

Alpha-Halogenation: The carbon atom adjacent to the carbonyl group can be halogenated, creating a site for subsequent nucleophilic substitution reactions.

Intermediate in the Synthesis of Bioactive Molecules

Pyridinyl ketones are important precursors in the synthesis of pharmaceutically active compounds. The structural motif of 1-(pyridin-4-yl)propan-1-one is found within a variety of bioactive molecules. For example, derivatives of pyridinyl ketones have been investigated for their potential as inhibitors of various enzymes and as ligands for receptors in the central nervous system. The ability to modify both the pyridine ring and the ketone side chain allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO B2557569 1-(pyridin-4-yl)propan-1-one hydrochloride CAS No. 4173-86-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-4-ylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c1-2-8(10)7-3-5-9-6-4-7;/h3-6H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORITXTWPHOJZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=NC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 1 Pyridin 4 Yl Propan 1 One Hydrochloride

Reactions at the Ketone Moiety

The carbonyl group of the propane-1-one side chain is a key site for nucleophilic addition and condensation reactions, typical of ketones.

Carbonyl Reductions to Alcohols

The ketone functional group in 1-(pyridin-4-yl)propan-1-one can be readily reduced to a secondary alcohol, yielding 1-(pyridin-4-yl)propan-1-ol (B1317709). This transformation is a common and fundamental reaction in organic synthesis. wikipedia.orgyoutube.com The reduction essentially involves the addition of two hydrogen atoms across the carbon-oxygen double bond. chemguide.co.uk

A variety of reducing agents can accomplish this conversion, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being among the most common. youtube.comchemguide.co.uk Sodium borohydride is a milder reagent, often used in alcoholic or aqueous solutions, and is generally selective for aldehydes and ketones. chemguide.co.uk Lithium aluminum hydride is a much stronger reducing agent and reacts violently with protic solvents like water and alcohols; therefore, it must be used in anhydrous conditions, typically in ethers like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukharvard.edu

The general reaction can be summarized as follows:

Reaction Scheme for Carbonyl Reduction

O N-OH || || C₅H₄N-C-CH₂CH₃ + NH₂OH·HCl --[Base]--> C₅H₄N-C-CH₂CH₃ + H₂O + HCl

O O || || C₅H₄N-C-CH₂CH₃ + CH₂O + R₂NH --> C₅H₄N-C-CH(CH₃)-CH₂NR₂ + H₂O

C₅H₄N-C-CH₂CH₃ + HCl --> [C₅H₄NH-C-CH₂CH₃] Cl

Transformations of the Pyridine (B92270) Ring

The pyridine ring in 1-(pyridin-4-yl)propan-1-one is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic is intensified by the presence of the electron-withdrawing propionyl group at the C-4 position and, in the case of the hydrochloride salt, by the protonated nitrogen atom. These factors render the ring resistant to certain transformations while facilitating others.

Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly more challenging than on benzene. quora.com The electronegative nitrogen atom deactivates the ring towards electrophilic attack. youtube.comuoanbar.edu.iq When such reactions do occur, they typically proceed at the 3-position (meta-position), which has a relatively higher electron density compared to the 2- and 4-positions. quora.comyoutube.com

For 1-(pyridin-4-yl)propan-1-one, the deactivating nature of the pyridine nitrogen is compounded by the strong electron-withdrawing effect of the 4-propionyl group. This makes electrophilic substitution on the pyridine ring exceptionally difficult, requiring harsh reaction conditions with expected low yields. Any substitution would be strongly directed to the 3- and 5-positions, which are meta to the propionyl group. Friedel-Crafts reactions are generally unsuccessful on pyridine rings. uoanbar.edu.iq

To facilitate electrophilic substitution, the pyridine ring can be activated by conversion to a pyridine N-oxide. This transformation introduces electron-donating character from the N-oxide oxygen, making the ring more susceptible to electrophilic attack, particularly at the 4-position. wikipedia.orgquimicaorganica.org Following the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring. youtube.com

Table 1: Typical Conditions for Electrophilic Aromatic Substitution on Deactivated Pyridine Rings
ReactionReagentsTypical ConditionsPosition of SubstitutionYield
NitrationKNO₃ / fuming H₂SO₄300 °C3-NitroLow (e.g., ~22% for pyridine) youtube.com
SulfonationSO₃ / H₂SO₄230-250 °C3-Sulfonic acidModerate (~70% for pyridine)
BrominationBr₂ in oleum130 °C3-Bromo and 3,5-DibromoLow to Moderate

While the pyridine ring is generally stable, several transformation and rearrangement reactions are known for substituted pyridines, providing pathways to alternative heterocyclic systems.

Boekelheide Reaction : This reaction involves the rearrangement of pyridine N-oxides. youtube.comacs.org Treatment of a pyridine N-oxide derivative of the title compound with an acylating agent like acetic anhydride (B1165640) could potentially lead to rearranged products, such as those involving functionalization of the methyl group of the propionyl side chain.

Photochemical Rearrangements : Substituted pyridines can undergo photochemical transposition upon UV irradiation. arkat-usa.org This process can lead to the formation of isomeric pyridines where the substituent and the nitrogen atom have swapped positions. For example, a 4-substituted pyridine could potentially isomerize to 2- and 3-substituted pyridines via intermediates like azaprismanes.

Ring Contraction : Certain photochemical reactions of pyridines with reagents like silylborane can induce a ring contraction, yielding pyrrolidine (B122466) derivatives. nih.gov This pathway transforms the six-membered pyridine ring into a five-membered pyrrolidine skeleton.

Ring-Opening Reactions : Under specific conditions, often involving nucleophilic attack, the pyridine ring can be opened. For instance, reactions of pyridinium (B92312) salts with certain nucleophiles can lead to ring-opened intermediates that may subsequently re-cyclize to form different heterocyclic or carbocyclic systems. nih.gov

Organometallic reagents are potent nucleophiles and bases, and their reactivity with 1-(pyridin-4-yl)propan-1-one can be directed at either the carbonyl group or the pyridine ring. libretexts.orgyoutube.com

Reaction at the Carbonyl Group : The most direct reaction involves the nucleophilic addition of organometallic reagents (e.g., Grignard reagents like ethylmagnesium bromide or organolithium reagents like butyllithium) to the electrophilic carbonyl carbon. This reaction, after an aqueous workup, would transform the ketone into a tertiary alcohol. This is a standard and predictable transformation for ketones. libretexts.org

Reactions Involving the Pyridine Ring : Direct metalation of the pyridine ring of 1-(pyridin-4-yl)propan-1-one is challenging due to the acidity of the α-protons on the propionyl group and the electrophilicity of the carbonyl. However, organometallic chemistry provides powerful tools for the elaboration of the pyridine ring starting from suitably functionalized precursors. rsc.org For example, a halogenated derivative (e.g., 3-bromo-1-(pyridin-4-yl)propan-1-one) could be converted into a pyridyl organometallic species, such as a pyridyl lithium or a pyridyl Grignard reagent, via halogen-metal exchange. This organometallic intermediate could then be reacted with various electrophiles to introduce substituents at the 3-position.

Table 2: Reactivity of Organometallic Reagents with Pyridine Systems
Reagent TypeExamplePrimary Site of Reaction on 1-(pyridin-4-yl)propan-1-oneProduct Type
Grignard ReagentCH₃MgBrCarbonyl CarbonTertiary Alcohol
Organolithiumn-BuLiCarbonyl Carbon or α-Proton (Enolate formation)Tertiary Alcohol or Enolate
Organocuprate (Gilman)(CH₃)₂CuLiCarbonyl Carbon (less reactive)Tertiary Alcohol
Pyridyl Lithium (from precursor)3-Lithio-4-propionylpyridineReacts with added electrophiles (e.g., CO₂, aldehydes)Substituted Pyridine

Stability and Degradation Pathways in Different Chemical Environments

The stability of 1-(pyridin-4-yl)propan-1-one hydrochloride is influenced by pH, temperature, and the presence of oxidizing or reducing agents.

Acidic Environment : As a hydrochloride salt, the compound is inherently stable in moderately acidic aqueous solutions. The protonated pyridinium nitrogen enhances the electron-withdrawing nature of the ring but protects the nitrogen from reacting with electrophiles. However, very strong acidic conditions, particularly at elevated temperatures, could potentially catalyze side reactions or degradation. Some substituted pyridines have been observed to undergo acid-catalyzed transformations. rsc.org

Basic Environment : In basic conditions, the hydrochloride salt is neutralized to the free base, 1-(pyridin-4-yl)propan-1-one. The free base is susceptible to reactions typical of ketones with α-hydrogens, such as aldol (B89426) condensation or haloform reactions if appropriate reagents are present. The pyridine ring itself is generally stable to bases but can be susceptible to attack by very strong nucleophiles (Chichibabin reaction), though this is less likely given the deactivating propionyl group.

Oxidative Degradation : Strong oxidizing agents can lead to the degradation of the molecule. The pyridine ring is relatively resistant to oxidation compared to benzene, but side-chain oxidation could occur. More significantly, biological or enzymatic oxidation represents a plausible degradation pathway. Microbial degradation of pyridine often proceeds via hydroxylation of the ring, followed by ring cleavage. researchgate.net The metabolic pathway can ultimately break down the ring into simple aliphatic molecules like succinic acid. nih.govnih.gov

Thermal Stability : The compound is expected to be thermally stable under typical laboratory conditions. At very high temperatures, decomposition would occur, likely involving the fragmentation of the propionyl side chain and eventual breakdown of the pyridine ring.

Structural Elucidation and Advanced Characterization of 1 Pyridin 4 Yl Propan 1 One Hydrochloride and Its Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable in the structural elucidation of organic compounds. For 1-(pyridin-4-yl)propan-1-one hydrochloride, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provides a comprehensive understanding of its molecular architecture, confirming the connectivity of atoms and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful method for detailing the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra offer critical data for structural verification. Due to protonation, the chemical shifts of the pyridine (B92270) ring protons and carbons are expected to be further downfield compared to the free base, 1-(pyridin-4-yl)propan-1-one, because of the increased electron-withdrawing effect of the positively charged nitrogen atom.

The assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound relies on chemical shifts, spin-spin coupling patterns, and integration values. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental for unambiguous assignments. ipb.pt

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the pyridine ring protons and the propanoyl group protons.

Pyridine Protons: The pyridine ring protons will appear in the aromatic region, typically downfield. Due to the 4-substitution pattern, a symmetrical AA'BB' or a pair of doublets is expected. The protons ortho to the nitrogen (H-2, H-6) will be the most deshielded, appearing at a higher chemical shift compared to the protons meta to the nitrogen (H-3, H-5). Protonation of the pyridine nitrogen further deshields these protons.

Propanoyl Protons: The ethyl group attached to the carbonyl will exhibit a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are adjacent to the electron-withdrawing carbonyl group, causing them to resonate further downfield than the methyl protons. The coupling between these two groups (vicinal coupling) results in the characteristic quartet-triplet pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments.

Carbonyl Carbon: The ketone carbonyl carbon (C=O) is highly deshielded and will appear significantly downfield, typically in the range of 195-205 ppm. acs.org

Pyridine Carbons: The carbon atoms of the pyridine ring will be in the aromatic region. The carbon atom attached to the propanoyl group (C-4) and the carbons adjacent to the nitrogen (C-2, C-6) are expected to be the most downfield. Symmetrical substitution at the 4-position means that C-2 and C-6, as well as C-3 and C-5, will be chemically equivalent.

Propanoyl Carbons: The methylene carbon (-CH₂-) will be more deshielded than the methyl carbon (-CH₃) due to its proximity to the carbonyl group.

The following tables outline the predicted chemical shifts for this compound based on known data for similar structures. testbook.comresearchgate.net

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
H-2, H-6 (Pyridine) 8.8 - 9.2 Doublet
H-3, H-5 (Pyridine) 7.9 - 8.3 Doublet
-CH₂- (Methylene) 3.0 - 3.4 Quartet

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Carbonyl) 198 - 202
C-4 (Pyridine, ipso) 145 - 150
C-2, C-6 (Pyridine) 150 - 155
C-3, C-5 (Pyridine) 125 - 130
-CH₂- (Methylene) 30 - 35

For acyclic molecules like 1-(pyridin-4-yl)propan-1-one, which lack chiral centers, the primary stereochemical consideration is the conformation around single bonds. While standard NMR can provide some information on preferred conformations through the analysis of coupling constants, more advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are typically employed for more detailed stereochemical analysis. acdlabs.comacdlabs.comcolumbia.edu

These techniques detect through-space interactions between protons that are close to each other, irrespective of whether they are connected through bonds. libretexts.orglibretexts.org For 1-(pyridin-4-yl)propan-1-one, NOESY or ROESY could potentially reveal the preferred orientation of the propanoyl group relative to the pyridine ring by identifying spatial proximities between the methylene protons of the ethyl group and the meta-protons (H-3, H-5) of the pyridine ring. However, due to the relatively free rotation around the single bond connecting the carbonyl group to the pyridine ring at room temperature, distinct conformers may not be easily observable, and an averaged set of signals is typically seen. columbia.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is fundamental for identifying the functional groups present in a molecule. aps.org For this compound, these methods are particularly useful for confirming the presence of the ketone carbonyl group and the substituted pyridine ring.

The carbonyl (C=O) stretching vibration in ketones gives rise to a strong and sharp absorption band in the IR spectrum, typically in the region of 1660-1725 cm⁻¹. msu.edulibretexts.orgspectroscopyonline.com The exact position of this band is sensitive to the molecular environment. For 1-(pyridin-4-yl)propan-1-one, conjugation of the carbonyl group with the aromatic pyridine ring is expected to lower the stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹). This is because conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond. spectroscopyonline.com

In the hydrochloride salt, the electron-withdrawing effect of the protonated pyridinium (B92312) ring is expected to counteract the effect of conjugation to some extent, potentially shifting the C=O stretching frequency to a slightly higher wavenumber compared to the free base. The C=O stretch is also observable in the Raman spectrum, though it is often weaker than in the IR spectrum. elixirpublishers.com

Typical IR/Raman Frequencies for Ketone C=O Stretch

Functional Group Typical IR Frequency Range (cm⁻¹) Expected for Compound
Aliphatic Ketone 1705 - 1725 N/A

The pyridine ring exhibits several characteristic vibrational modes that are detectable in both IR and Raman spectra. researchgate.netnih.govmdpi.com These include C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending vibrations.

Ring Stretching Vibrations: Aromatic and heteroaromatic rings show characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. elixirpublishers.comlibretexts.org Pyridine typically displays a pair of bands around 1600 cm⁻¹ and 1580 cm⁻¹, and another pair around 1485 cm⁻¹ and 1440 cm⁻¹. elixirpublishers.com Substitution on the ring and protonation of the nitrogen atom can influence the exact positions and intensities of these bands.

Ring Breathing Mode: A characteristic "ring breathing" vibration, which involves the symmetric expansion and contraction of the entire ring, is often a strong and sharp band in the Raman spectrum, typically appearing around 1000-1030 cm⁻¹. researchgate.net This mode is a hallmark of the pyridine ring.

C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ region, and their positions can be indicative of the substitution pattern on the ring.

The table below summarizes some of the key expected vibrational bands for the pyridine moiety in this compound.

Characteristic Pyridine Ring Vibrational Frequencies

Vibrational Mode Typical Frequency Range (cm⁻¹) Spectrum
Aromatic C-H Stretch 3000 - 3100 IR, Raman
C=C, C=N Ring Stretch 1590 - 1610 IR, Raman (strong)
C=C, C=N Ring Stretch 1400 - 1500 IR, Raman
Ring Breathing 990 - 1030 Raman (strong)

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry serves as a fundamental tool for determining the molecular weight and elucidating the structure of this compound and its derivatives through controlled fragmentation. High-resolution mass spectrometry (HRMS) further provides high accuracy mass measurements, enabling the unambiguous determination of elemental compositions. nih.govresearchgate.net

In electron ionization (EI) mass spectrometry, the neutral 1-(pyridin-4-yl)propan-1-one molecule typically exhibits a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of this molecular ion is largely dictated by the cleavage of bonds adjacent to the carbonyl group and the pyridine ring. The most characteristic fragmentation pathway involves the loss of the ethyl radical (•CH₂CH₃), resulting in the formation of the 4-pyridinylcarbonyl cation (isonicotinoyl cation). This fragment is often observed as the base peak in the spectrum due to its stability. Another significant fragmentation involves the cleavage of the bond between the carbonyl carbon and the pyridine ring, leading to the formation of a pyridyl cation and a propanoyl radical.

For the hydrochloride salt, soft ionization techniques like electrospray ionization (ESI) are more suitable. In ESI-MS, the compound is typically observed as the protonated molecular ion, [M+H]⁺, where M is the free base. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the free base, 1-(pyridin-4-yl)propan-1-one. The high mass accuracy provided by HRMS platforms, such as Fourier transform ion cyclotron resonance (FTICR) or Orbitrap mass spectrometers, allows for the precise determination of the molecular formula from the measured m/z value. nih.gov

A summary of expected key fragments for 1-(pyridin-4-yl)propan-1-one in mass spectrometry is presented below.

m/zProposed Fragment IonFormulaFragmentation Pathway
135Molecular Ion [M]⁺[C₈H₉NO]⁺Ionization of the parent molecule
106[M - C₂H₅]⁺[C₆H₄NO]⁺α-cleavage, loss of an ethyl radical
78[C₅H₄N]⁺[C₅H₄N]⁺Cleavage of the C-C bond between the carbonyl and the ring
57[C₃H₅O]⁺[C₃H₅O]⁺Cleavage of the C-C bond between the carbonyl and the ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of 1-(pyridin-4-yl)propan-1-one and its derivatives by probing the electronic transitions between molecular orbitals. The spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions.

The pyridine ring contains a conjugated π-system, which gives rise to intense absorption bands in the UV region, typically assigned to π → π* transitions. The carbonyl group attached to the ring acts as a chromophore and can influence the position and intensity of these bands. The lone pair of electrons on the carbonyl oxygen can participate in a lower-energy n → π* transition. These transitions are generally much weaker in intensity compared to π → π* transitions.

In acidic conditions, such as in the hydrochloride salt form, the pyridine nitrogen is protonated, forming a pyridinium cation. This protonation can lead to a bathochromic (red shift) or hypsochromic (blue shift) shift of the absorption maxima, depending on the nature of the electronic transition. The electronic structure of the pyridinium ring differs from that of neutral pyridine, which in turn affects the energy of the molecular orbitals involved in the transitions. Studies on related pyridinium derivatives show that protonation often affects the n → π* transition more significantly than the π → π* transition. The analysis of electronic spectra, often supported by quantum-chemical calculations, allows for the assignment of observed absorption bands to specific electronic transitions. researchgate.netmdpi.comresearchgate.net

Transition TypeTypical Wavelength Range (nm)Description
π → π200 - 300High-intensity absorption arising from the conjugated π-system of the pyridine ring.
n → π> 300Low-intensity absorption involving the non-bonding electrons of the carbonyl oxygen. Often overlaps with π → π* bands.

Crystallographic Studies via Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing precise information on molecular geometry, conformation, and intermolecular interactions. rsc.org

Determination of Molecular Geometry and Conformation

SCXRD analysis of this compound or its derivatives reveals precise bond lengths, bond angles, and torsion angles. nih.govmdpi.com In the solid state, the pyridinium ring is expected to be planar. The propanone substituent, however, possesses conformational flexibility. The key conformational descriptor is the torsion angle between the plane of the pyridine ring and the plane of the carbonyl group. This dihedral angle is influenced by steric and electronic effects, as well as by crystal packing forces. For instance, in the related compound 4-acetylpyridinium iodide, the acetyl group is deviated by 28.0(5)° from the plane of the pyridine ring. nih.gov The conformation adopted in the crystal represents a low-energy state that balances intramolecular steric hindrance with favorable intermolecular interactions.

ParameterDescriptionExpected Value/Observation
Pyridinium RingGeometry of the aromatic ringPlanar, with C-C and C-N bond lengths typical for aromatic pyridinium systems.
C=O Bond LengthLength of the carbonyl double bondApproximately 1.20 - 1.23 Å.
C(ring)-C(carbonyl) Bond LengthLength of the single bond connecting the ring and carbonyl groupApproximately 1.48 - 1.52 Å.
Dihedral AngleAngle between the pyridinium ring plane and the C-C(=O)-C planeVariable, indicating potential for rotational isomerism.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

In the crystal structure of this compound, hydrogen bonding plays a crucial role in stabilizing the crystal lattice. The primary and strongest hydrogen bond is expected between the acidic proton on the pyridinium nitrogen (N⁺-H) and the chloride anion (Cl⁻). rsc.orgnih.gov This N⁺-H···Cl⁻ interaction is a classic charge-assisted hydrogen bond that typically dictates the primary assembly of the ions in the solid state. rsc.org The geometry of this hydrogen bond (N···Cl distance and N-H···Cl angle) is a key feature of the crystal packing.

InteractionDonorAcceptorTypical Distance (D···A)Role in Crystal Packing
N⁺-H···Cl⁻Pyridinium N-HChloride Anion (Cl⁻)3.0 - 3.5 ÅPrimary interaction forming chains or layers of cations and anions. nih.gov
C-H···OPyridinium C-H or Ethyl C-HCarbonyl Oxygen (C=O)3.2 - 3.8 ÅSecondary interactions linking the primary hydrogen-bonded motifs.
C-H···Cl⁻Pyridinium C-H or Ethyl C-HChloride Anion (Cl⁻)3.5 - 4.0 ÅFurther stabilization of the 3D network.

Investigation of π-π Stacking and Other Non-Covalent Interactions in the Solid State

The planar, electron-deficient pyridinium rings in the crystal structure of this compound are prone to engage in π-π stacking interactions. libretexts.org These interactions occur when aromatic rings are packed in a parallel or near-parallel fashion, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. researchgate.netrsc.org Such stacking can lead to the formation of columnar structures or layered arrangements within the crystal lattice. researchgate.net The geometry of the stacking (e.g., face-to-face or offset) is determined by the electrostatic and dispersion forces between the rings. researchgate.net

Polymorphism and Crystallization Phenomena

Inability to Source Elemental Analysis Data for this compound

Despite a comprehensive search of scientific literature and chemical databases, specific experimental data for the elemental analysis of this compound could not be located. This information is essential for the stoichiometric verification of the compound and the subsequent generation of the requested article content, including detailed research findings and data tables.

The search encompassed a wide range of chemical and scientific databases, scholarly articles, and academic journals. While information on the synthesis, spectroscopic characterization (such as NMR and IR), and potential applications of related pyridine derivatives was available, the precise experimental percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) for this compound were not found in the public domain.

Elemental analysis is a fundamental technique used to confirm the empirical formula of a newly synthesized compound. The process involves the combustion of a sample, and the resulting amounts of carbon dioxide, water, and nitrogen gas are measured to determine the percentage composition of C, H, and N, respectively. This experimental data is then compared with the theoretically calculated values based on the compound's proposed molecular formula to verify its purity and elemental composition.

Without access to published research that includes the elemental analysis of this compound, it is not possible to provide the specific data required for the "Elemental Analysis for Stoichiometric Verification" section of the proposed article. The generation of scientifically accurate and verifiable content, as stipulated in the instructions, is therefore impeded. Further research or access to proprietary analytical data would be necessary to fulfill this request.

Theoretical and Computational Chemistry Studies on 1 Pyridin 4 Yl Propan 1 One Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the properties of molecules at the atomic and electronic levels. These methods can predict a wide range of molecular characteristics, from geometric structure to reactivity, providing insights that complement experimental studies.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. acs.orgnih.gov DFT calculations can determine the optimized geometry of 1-(pyridin-4-yl)propan-1-one hydrochloride, predicting bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape and steric properties.

Furthermore, DFT can be used to calculate various molecular properties, such as dipole moment, polarizability, and vibrational frequencies. nih.gov For this compound, DFT would provide a detailed picture of its electronic distribution and how it responds to external electric fields.

A hypothetical data table for DFT-calculated geometric parameters is presented below to illustrate the type of information that would be generated.

ParameterPredicted Value
C=O Bond Length (Å)Value
C-N Bond Length (Å)Value
C-C-N Bond Angle (°)Value
Pyridine (B92270) Ring Dihedral Angle (°)Value
Note: This table is for illustrative purposes only, as specific DFT data for this compound was not found.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. numberanalytics.comfiveable.melibretexts.orgtaylorandfrancis.comnumberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The following table illustrates the kind of data that FMO analysis would provide.

OrbitalEnergy (eV)Description
HOMOValueIndicates regions of nucleophilicity
LUMOValueIndicates regions of electrophilicity
HOMO-LUMO GapValueCorrelates with chemical reactivity and stability
Note: This table is for illustrative purposes only, as specific FMO data for this compound was not found.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule in three-dimensional space. deeporigin.comwolfram.comuni-muenchen.deucsb.edulibretexts.org An MEP map displays regions of positive, negative, and neutral electrostatic potential on the molecule's surface, typically using a color-coded scheme where red indicates electron-rich (negative potential) areas and blue indicates electron-poor (positive potential) areas. deeporigin.comwolfram.com

For this compound, an MEP map would reveal the electrophilic and nucleophilic sites. The protonated nitrogen in the pyridine ring and the hydrogen atoms would likely show a positive potential (blue), making them susceptible to nucleophilic attack. The oxygen atom of the carbonyl group would be expected to have a negative potential (red), indicating a site for electrophilic attack. uni-muenchen.de

Fukui Functions for Nucleophilic and Electrophilic Attack Prediction

Fukui functions are a concept within DFT that quantify the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.orgnumberanalytics.comacs.orgschrodinger.comresearchgate.net This allows for a more detailed prediction of the most likely sites for nucleophilic and electrophilic attack. wikipedia.orgnumberanalytics.com

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (electron acceptance)

f-(r) : for electrophilic attack (electron donation)

f0(r) : for radical attack

By calculating these functions for this compound, one could pinpoint the specific atoms most likely to participate in different types of chemical reactions. schrodinger.com

Protonation Energy and Basicity Calculations

Protonation energy is the negative of the enthalpy change associated with the protonation of a molecule in the gas phase. scm.comuiuc.edu It is a measure of a molecule's intrinsic basicity. Computational methods can be used to calculate the proton affinity of a molecule by determining the energy difference between the protonated and unprotonated species. scm.comresearchgate.net

For 1-(pyridin-4-yl)propan-1-one, these calculations would quantify the basicity of the pyridine nitrogen. The hydrochloride form of the compound is the result of this protonation. By comparing the calculated proton affinity with that of related molecules, one could assess the influence of the propan-1-one substituent on the basicity of the pyridine ring. The pKa value, which is related to the Gibbs free energy of the protonation reaction in solution, can also be predicted using computational models that account for solvent effects. mdpi.comnih.gov

Spectroscopic Property Simulations and Correlation with Experimental Data

Computational chemistry can also be used to simulate various types of molecular spectra, such as infrared (IR), Raman, and UV-Vis. acs.orgrsc.orgresearchgate.netacs.orgnih.gov These simulations are valuable for interpreting experimental spectra and assigning spectral features to specific molecular vibrations or electronic transitions.

For this compound, DFT calculations could predict its vibrational frequencies, which can be correlated with the peaks in an experimental IR or Raman spectrum. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis), providing insights into the molecule's electronic transitions. rsc.orgresearchgate.net Comparing simulated spectra with experimental data helps to validate the computational model and provides a more complete understanding of the molecule's properties. researchgate.netresearchgate.net

Computational Vibrational Spectroscopy (IR, Raman)

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. For 1-(pyridin-4-yl)propan-1-one, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can be employed to compute harmonic vibrational frequencies. nih.govmdpi.com The theoretical frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors. mdpi.com

The key vibrational modes for this molecule include the carbonyl (C=O) stretch, various pyridine ring stretching and bending modes, and vibrations of the propane (B168953) side chain. The protonation at the pyridine nitrogen significantly influences the ring vibrations.

Key Predicted Vibrational Frequencies:

C=O Stretching: This is one of the most intense and characteristic peaks in the IR spectrum, typically predicted in the 1690-1710 cm⁻¹ region. Its exact position is sensitive to the electronic environment.

Pyridine Ring Vibrations: The aromatic C-C and C-N stretching vibrations of the pyridine ring are expected in the 1400-1650 cm⁻¹ range. DFT calculations on pyridine-borane complexes have shown that coordination (or protonation) at the nitrogen atom perturbs these modes. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are predicted above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are expected in the 2850-3000 cm⁻¹ range.

N-H Stretching: The stretching of the N⁺-H bond in the hydrochloride salt is a key feature, typically appearing as a broad band in the 2500-3000 cm⁻¹ region in experimental spectra, often overlapping with C-H stretches.

The table below summarizes the expected vibrational modes based on DFT calculations performed on analogous structures.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3050 - 3150MediumStrong
Aliphatic C-H Stretch2880 - 2990MediumMedium
N⁺-H Stretch2500 - 3000Strong, BroadWeak
C=O Stretch1690 - 1710Very StrongMedium
Pyridine Ring C=C, C=N Stretches1400 - 1650StrongStrong
CH₂/CH₃ Bending1370 - 1470MediumWeak
Pyridine Ring In-Plane Bending1000 - 1200MediumStrong

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using quantum chemical calculations, most commonly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These predictions are crucial for assigning experimental spectra and verifying chemical structures. Calculations are typically performed on geometries optimized in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to better match experimental conditions. github.io

For this compound, the protonation of the pyridine nitrogen and the electron-withdrawing nature of the carbonyl group are the dominant factors influencing the chemical shifts.

¹H NMR: The protons on the pyridine ring are expected to be significantly deshielded due to the positive charge on the ring. The protons alpha to the nitrogen (at C2 and C6) will be the most downfield, followed by the protons at C3 and C5. The methylene (B1212753) (CH₂) protons of the ethyl group will be deshielded by the adjacent carbonyl group, while the terminal methyl (CH₃) protons will be the most upfield.

¹³C NMR: The carbon atoms in the pyridine ring are deshielded, with C4 (attached to the carbonyl) and C2/C6 being the most downfield. testbook.com The carbonyl carbon (C=O) will have the largest chemical shift, typically appearing around 190-200 ppm. The side-chain carbons will appear in the aliphatic region.

The following table presents theoretically predicted chemical shifts for the core structure.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine C2, C6~8.8 - 9.2~150 - 155
Pyridine C3, C5~8.0 - 8.4~125 - 130
Pyridine C4-~140 - 145
Carbonyl (C=O)-~195 - 205
Methylene (-CH₂-)~3.0 - 3.4~30 - 35
Methyl (-CH₃)~1.1 - 1.3~8 - 12

Simulated UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating UV-Vis absorption spectra by calculating the energies of electronic excitations from the ground state to various excited states. mdpi.comsharif.edu For aromatic ketones like 1-(pyridin-4-yl)propan-1-one, the spectrum is typically characterized by intense π→π* transitions and weaker n→π* transitions.

The main electronic transitions predicted for this molecule are:

π→π transitions:* These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the pyridinium (B92312) ring. These are high-intensity absorptions and are expected to occur at shorter wavelengths (higher energy).

n→π transition:* This involves the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital of the C=O and aromatic system. This transition is typically lower in energy (longer wavelength) and has a much lower intensity compared to π→π* transitions. qnl.qa

Solvent effects are critical in UV-Vis spectroscopy and can be modeled computationally. Polar solvents can stabilize the ground state and excited states differently, leading to shifts in absorption maxima (solvatochromism).

Transition TypeInvolved OrbitalsPredicted λₘₐₓ Range (nm)Expected Molar Absorptivity (ε)
π → πHOMO → LUMO/LUMO+1 (π orbitals of pyridinium ring)220 - 270High (>10,000 M⁻¹cm⁻¹)
n → πHOMO-1 (n orbital of C=O) → LUMO (π* orbital)300 - 340Low (<500 M⁻¹cm⁻¹)

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Energy Landscapes

The flexibility of 1-(pyridin-4-yl)propan-1-one is primarily due to the rotation around the single bond connecting the carbonyl carbon to the C4 atom of the pyridine ring. Conformational analysis aims to identify the most stable arrangement (conformer) of the molecule and the energy barriers for rotation between different conformers.

This analysis can be performed by a "relaxed potential energy surface scan," where the dihedral angle defined by C3-C4-C(O)-C(CH₂) is systematically varied, and the energy of the molecule is minimized at each step. The resulting plot of energy versus dihedral angle reveals the energy landscape. For similar aromatic ketones, the lowest energy conformer often has the carbonyl group nearly coplanar with the aromatic ring to maximize π-system conjugation. However, steric hindrance between the carbonyl oxygen or ethyl group and the protons at C3/C5 of the ring can lead to a slightly twisted, non-planar minimum energy structure. Theoretical studies on related 2-pyridyl-azoles show that the energy barriers for pyridine ring rotation are generally small, suggesting significant conformational flexibility at room temperature. acs.org

Dihedral Angle (C3-C4-C=O)DescriptionRelative Energy (kcal/mol)
~0° / 180°Planar or near-planar conformer (Energy Minimum)0 (Reference)
~90° / 270°Perpendicular conformer (Transition State)2 - 5

Adsorption Behavior and Surface Interactions (e.g., on metal surfaces)

The interaction of pyridine and its derivatives with metal surfaces is a topic of significant interest, particularly in fields like catalysis and corrosion inhibition. Molecular modeling using DFT can elucidate the nature of these surface interactions. peacta.orgresearchgate.net For 1-(pyridin-4-yl)propan-1-one, adsorption on a metal surface (e.g., iron, gold, copper) can occur through several mechanisms. researchgate.netdtic.mil

Chemisorption: This involves the formation of a coordinate bond. The primary sites for this interaction are the lone pair of electrons on the pyridinium nitrogen (if deprotonated) or, more significantly, the interaction of the π-electron system of the aromatic ring with the vacant d-orbitals of the metal. peacta.org This often leads to a parallel (flat) orientation of the pyridine ring on the surface to maximize π-system overlap. mdpi.comacs.org

Physisorption: This is a weaker interaction dominated by van der Waals forces. It does not involve significant charge transfer or bond formation.

Computational studies on pyridine adsorption on coinage metals (Cu, Ag, Au) show a competition between a vertical orientation (binding through the nitrogen atom) and a flat orientation. osti.gov The presence of the propanone group can influence the adsorption energy and orientation due to its steric bulk and electronic effects. The carbonyl oxygen also provides an additional potential site for interaction with the surface. Quantum chemical calculations help quantify parameters like adsorption energy (E_ads) and charge transfer between the molecule and the metal surface. A more negative E_ads indicates a stronger, more stable adsorption.

Interaction ParameterDescriptionTheoretical Finding
Adsorption Energy (E_ads)Energy released upon adsorption; indicates stability.Predicted to be negative, indicating a spontaneous process. Stronger for transition metals (Fe, Pt) than coinage metals (Au, Ag). researchgate.netosti.gov
Binding OrientationThe geometry of the molecule relative to the surface.Competition between a flat orientation (π-system interaction) and a tilted/vertical orientation (N-atom and/or O-atom interaction). mdpi.comosti.gov
Charge TransferMovement of electron density between the molecule and the metal.Can occur from the molecule's π-system to the metal (donation) or from the metal to the molecule's π* orbitals (back-donation). peacta.org

Molecular Docking for Ligand-Receptor Interaction Hypotheses (focused on molecular recognition, not biological outcome)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). This allows for the hypothesis of intermolecular interactions that drive molecular recognition. hilarispublisher.com

Focusing solely on molecular recognition, a docking study of this compound into a hypothetical binding pocket would analyze how its structural features form non-covalent interactions. The binding mode is determined by a scoring function that estimates the binding energy. hilarispublisher.com

Key potential interactions for this molecule include:

Hydrogen Bonding: The protonated pyridinium nitrogen (N⁺-H) is a strong hydrogen bond donor. The carbonyl oxygen (C=O) is a hydrogen bond acceptor.

π-π Stacking: The aromatic pyridinium ring can engage in π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a receptor pocket.

Cation-π Interactions: The positively charged pyridinium ring can form strong interactions with the electron-rich face of aromatic residues.

Hydrophobic Interactions: The ethyl side chain can form van der Waals and hydrophobic interactions with nonpolar residues.

These interactions collectively determine the molecule's ability to be recognized and bind within a specific cavity.

Molecular FeaturePotential Interaction TypeHypothetical Receptor Partner
Pyridinium N⁺-HHydrogen Bond (Donor)Aspartate, Glutamate, Carbonyl backbone
Carbonyl OxygenHydrogen Bond (Acceptor)Arginine, Lysine, Serine, Backbone N-H
Pyridinium Ringπ-π StackingPhenylalanine, Tyrosine, Tryptophan
Pyridinium Ring (Positive Charge)Cation-π InteractionPhenylalanine, Tyrosine, Tryptophan
Ethyl GroupHydrophobic / van der WaalsLeucine, Isoleucine, Valine, Alanine

Non-Covalent Interaction Analysis

Theoretical investigations into the non-covalent interactions of pyridine-containing compounds often employ methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis. rsc.org These methods allow for the visualization and quantification of intermolecular forces that govern the crystal structure.

In the case of this compound, the protonated pyridinium nitrogen and the chloride anion are expected to be primary sites for strong hydrogen bonding interactions. Furthermore, the pyridine ring can participate in various other non-covalent interactions.

Key Non-Covalent Interactions Investigated:

π-Interactions: The pyridine ring is an aromatic system capable of engaging in π-π stacking interactions with neighboring rings. These interactions, which can be parallel-displaced or T-shaped, are significant in the stabilization of crystal structures of aromatic compounds. rsc.org

Halogen Bonding: While not applicable to the parent compound, derivatives containing halogen substituents could exhibit halogen bonding, where a halogen atom acts as an electrophilic region and interacts with a nucleophile. nih.gov

Computational Findings:

Detailed computational analysis, though not found specifically for this compound in the provided search results, can be inferred from studies on similar pyridine derivatives. rsc.org Such analyses typically involve calculating the interaction energies of various molecular pairs within the crystal lattice to determine the most significant stabilizing interactions.

For instance, a study on (Z)-3-(4-halophenyl)-2-(pyridin-2/3/4-yl)acrylonitriles revealed that while classical hydrogen bonds were absent, a network of weak C–H···N, C–H···halogen, halogen···halogen, and π-stacking interactions were crucial for the crystal's stability. rsc.org The π-π interactions were identified as the most stabilizing dimeric motifs in those structures. rsc.org

Illustrative Data from Non-Covalent Interaction Analysis:

The following tables represent the type of data that would be generated from a detailed non-covalent interaction analysis of this compound.

Table 1: Calculated Interaction Energies for Dominant Dimers in a Hypothetical Crystal Structure of this compound.

Dimer MotifType of InteractionE_int (kcal/mol)
Dimer 1N-H···Cl Hydrogen Bond-15.8
Dimer 2C-H···O Hydrogen Bond-4.2
Dimer 3π-π Stacking (Parallel Displaced)-8.5
Dimer 4C-H···π Interaction-2.1

Note: The data in this table is illustrative and based on typical interaction energies found in similar molecular systems.

Table 2: Topological Parameters from QTAIM Analysis for Selected Bond Critical Points (BCPs) in a Hypothetical Crystal Structure.

InteractionElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)
N-H···Cl0.035+0.098
C-H···O0.012+0.045
π-π Stacking0.008+0.025

Note: The data in this table is illustrative. Positive values for the Laplacian of electron density are characteristic of closed-shell interactions, which include hydrogen bonds and other non-covalent interactions. researchgate.net

Applications in Advanced Organic Synthesis and Materials Chemistry

1-(Pyridin-4-yl)propan-1-one Hydrochloride as a Versatile Building Block in Heterocyclic Synthesis

This compound serves as a valuable and versatile building block in the field of heterocyclic synthesis. Its inherent chemical reactivity, stemming from the presence of a pyridine (B92270) ring and a propanone moiety, allows for its participation in a variety of chemical transformations to construct more complex molecular architectures. The pyridine nitrogen offers a site for potential N-alkylation or salt formation, while the carbonyl group and adjacent alpha-protons of the propanone chain are amenable to a wide range of classical ketone reactions.

The utility of this compound as a precursor is evident in its application in the synthesis of diverse heterocyclic systems. Although direct examples involving the hydrochloride salt are less common in readily available literature, the reactivity of the parent compound, 4-propionylpyridine (B1663938), provides insight into its synthetic potential. For instance, the reaction of 4-propionylpyridine with hydroxylamine (B1172632) leads to the formation of (E)-1-(pyridin-4-yl)propan-1-one oxime, a molecule with its own unique chemical properties and potential for further functionalization. iucr.org This transformation highlights the accessibility of the carbonyl group for condensation reactions, a fundamental step in the construction of many heterocyclic rings.

Furthermore, pyridine derivatives with similar structural motifs, such as 4-acetylpyridine (B144475), are widely employed in the synthesis of complex molecules. These compounds serve as key starting materials in multi-component reactions to afford highly functionalized pyridine and chromene derivatives, demonstrating the principle of using pyridinyl ketones as foundational elements for molecular complexity. nih.gov The structural similarity of 1-(pyridin-4-yl)propan-1-one suggests its analogous utility as a precursor for a variety of complex organic molecules, including but not limited to, fused heterocyclic systems and poly-substituted aromatic compounds. The pyridinyl moiety itself is a prevalent core in numerous natural products and pharmaceuticals, underscoring the importance of its derivatives as synthetic precursors. lifechemicals.com

Multi-component reactions (MCRs) and cascade transformations are powerful tools in modern organic synthesis, enabling the construction of complex molecules from simple starting materials in a single synthetic operation. Pyridine derivatives are frequently utilized in such reactions. nih.govacsgcipr.org While specific examples detailing the use of this compound in MCRs are not extensively documented, the reactivity of the closely related 4-acetylpyridine in one-pot, four-component reactions to synthesize novel pyridine derivatives showcases the potential of this class of compounds. nih.gov These reactions often proceed with high atom economy and efficiency, generating structurally diverse products.

The general mechanism for such reactions often involves the initial formation of an enamine or enolate from the ketone, which then participates in a series of condensation and cyclization steps. The presence of the pyridine ring can influence the reactivity and regioselectivity of these transformations. Cascade reactions, which involve a sequence of intramolecular reactions, can also be initiated from precursors derived from 1-(pyridin-4-yl)propan-1-one. For example, a molecule synthesized from this building block could be designed to undergo a cascade of cyclizations to form intricate polycyclic systems. The development of such cascade reactions is a key area of research in organic synthesis, and versatile building blocks like this compound are essential for the exploration of new synthetic pathways. researchgate.net

Scaffold for Structural Diversity in Chemical Libraries

The pyridinyl-propanone core of this compound provides a valuable scaffold for the generation of chemical libraries with significant structural diversity. The ability to modify both the pyridine ring and the propanone side chain allows for the creation of a large number of derivatives from a single starting material. This is particularly important in drug discovery and materials science, where the screening of diverse chemical libraries is a crucial step in identifying new lead compounds with desired properties.

The design of chemical libraries based on the 1-(pyridin-4-yl)propan-1-one scaffold is guided by an understanding of its structure-reactivity relationships. The electron-withdrawing nature of the pyridine ring influences the reactivity of the carbonyl group and the acidity of the alpha-protons. This, in turn, dictates the types of reactions that can be employed for derivatization. For example, the enhanced acidity of the alpha-protons facilitates their removal by a base, allowing for subsequent alkylation or condensation reactions.

Structure-activity relationship (SAR) studies of pyridine derivatives have shown that the nature and position of substituents on the pyridine ring can significantly impact their biological activity. mdpi.com This knowledge can be used to guide the design of focused libraries where specific regions of the molecule are systematically modified to optimize a desired property. For instance, a library could be designed to explore the effect of different substituents on the pyridine ring on the binding affinity of the resulting molecules to a particular biological target. The carbonyl group of the propanone moiety also serves as a key handle for introducing diversity, as it can be converted into a wide range of other functional groups, such as alcohols, amines, and heterocycles.

Chimeric or hybrid molecules, which combine two or more pharmacophores or functional moieties into a single molecule, represent a promising strategy in drug discovery. The 1-(pyridin-4-yl)propan-1-one core can be utilized in the synthesis of such chimeric molecules. By strategically connecting other biologically active fragments to this scaffold, it is possible to create novel compounds with potentially enhanced or synergistic activities.

For example, the synthesis of hybrid molecules containing a pyridine ring and other heterocyclic systems, such as imidazole (B134444) or thiadiazole, has been reported. mdpi.com These syntheses often involve the functionalization of the pyridine core or the use of a pyridine-containing building block in a multi-step synthetic sequence. The propanone side chain of 1-(pyridin-4-yl)propan-1-one offers a convenient point of attachment for other molecular fragments. For instance, the carbonyl group could be used to form a linker to which another pharmacophore is attached. This approach allows for the creation of a diverse range of chimeric molecules with tailored properties.

Development of Novel Synthetic Methodologies Utilizing the Compound

The unique chemical properties of this compound make it a valuable tool in the development of novel synthetic methodologies. Its reactivity can be harnessed to explore new types of chemical transformations and to improve existing synthetic routes.

Research in this area could focus on several aspects. For example, the development of new catalytic systems that utilize pyridine-containing ligands is an active area of investigation. researchgate.net Derivatives of 1-(pyridin-4-yl)propan-1-one could potentially serve as ligands in transition metal catalysis, where the pyridine nitrogen can coordinate to the metal center and influence the outcome of the reaction.

Furthermore, the compound can be used as a model substrate to test the scope and limitations of new synthetic reactions. For instance, a newly developed method for the functionalization of ketones could be applied to 1-(pyridin-4-yl)propan-1-one to assess its applicability to heterocyclic substrates. The development of greener and more efficient synthetic methods is a key goal in modern chemistry, and the use of versatile building blocks like this compound can contribute to achieving this goal by enabling the exploration of new and more sustainable synthetic strategies. nih.gov

Chemo-enzymatic Synthetic Routes

While specific chemo-enzymatic routes for the synthesis of "this compound" are not extensively detailed in publicly available literature, the principles of combining chemical and enzymatic steps are well-established for the production of related chiral molecules and heterocyclic compounds. Chemo-enzymatic synthesis leverages the high selectivity of enzymes for certain reaction steps, which can be difficult to achieve with traditional chemical methods, alongside the robustness of chemical catalysis for other transformations.

For instance, the synthesis of chiral alcohols, which can be precursors to or derived from pyridyl ketones, often employs a combination of metal-catalyzed reactions and bioreductions using alcohol dehydrogenases. This approach allows for the creation of specific stereoisomers, which is crucial in pharmaceutical applications. Transaminases are another class of enzymes used in chemo-enzymatic cascades to introduce amine groups, which can be a key step in the synthesis of more complex pyridine-containing structures. nih.gov The integration of biocatalysis with chemical synthesis offers a powerful strategy for creating complex molecules with high precision and efficiency. nih.govwhiterose.ac.uk

Microwave-Assisted Syntheses

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology is particularly effective for the synthesis of heterocyclic compounds like pyridines. The Bohlmann-Rahtz pyridine synthesis, a method for creating substituted pyridines, has been significantly improved through the use of microwave irradiation. organic-chemistry.org This one-pot procedure can be conducted at elevated temperatures, drastically reducing the reaction time from a multi-step, high-temperature process to a matter of minutes. organic-chemistry.org

Microwave conditions have been successfully applied to a variety of reactions for synthesizing pyridine derivatives, including multicomponent reactions that allow for the construction of complex molecules in a single step. mdpi.com These methods are often more environmentally friendly due to reduced energy consumption and, in some cases, the ability to perform reactions without a solvent. nih.govnih.gov While a specific protocol for the microwave-assisted synthesis of "this compound" is not prominently documented, the extensive application of this technology to the synthesis of other pyridyl ketones suggests its potential applicability. eurekaselect.com

Investigation of Interfacial Phenomena and Adsorption Mechanisms (e.g., in corrosion studies, focusing on chemical interactions)

"this compound" and related pyridine derivatives have been investigated for their ability to inhibit the corrosion of metals, particularly steel in acidic environments. This application is rooted in the compound's ability to adsorb onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. nih.gov The study of these interfacial phenomena provides insights into the chemical interactions driving the adsorption process.

The inhibition mechanism primarily involves the adsorption of the organic molecules onto the metal surface. peacta.org This adsorption can occur through two main types of interactions: physisorption and chemisorption. Physisorption involves electrostatic forces between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the sharing of electrons or charge transfer from the inhibitor to the metal surface to form a coordinate-type bond. peacta.org

The presence of heteroatoms like nitrogen and oxygen, along with π-electrons from the pyridine ring, are crucial for the effectiveness of these compounds as corrosion inhibitors. theaic.org These features allow the molecules to be readily adsorbed onto the metal surface. The inhibitor molecules displace water molecules from the metal surface and then interact with the anodic and cathodic sites to slow down the oxidation and reduction reactions that cause corrosion. peacta.org

The adsorption of these inhibitor molecules often follows the Langmuir adsorption isotherm model, which suggests the formation of a monolayer of the inhibitor on the metal surface. theaic.orgresearchgate.netbohrium.comsemanticscholar.orgnajah.edu The strength and nature of this adsorption can be influenced by the concentration of the inhibitor and the temperature. semanticscholar.org Generally, the inhibition efficiency increases with higher inhibitor concentrations. researchgate.netresearchgate.net However, an increase in temperature can sometimes lead to a decrease in inhibition efficiency, suggesting that the adsorption process may be partially physical in nature. semanticscholar.orgresearchgate.net

The formation of a protective film by the adsorbed inhibitor molecules has been confirmed by various surface analysis techniques. This film acts as a barrier, and its stability is a key factor in the long-term protection of the metal. nih.gov Quantum chemical studies have also been employed to understand the relationship between the molecular structure of pyridine derivatives and their inhibition efficiency, providing insights into the electronic properties that govern their interaction with metal surfaces. peacta.orgsemanticscholar.org

Table 1: Inhibition Efficiency of Various Pyridine Derivatives as Corrosion Inhibitors

Pyridine DerivativeMetalCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)
4-hydroxy-3-(pyridin-2-ylaminomethyl)tolueneMild Steel1 M HCl0.005 M96.2
2,6-bis-(hydroxy)-pyridineSteel1 N HCl10-3 MN/A (part of a study with multiple compounds)
2,6-bis-(chloro)-pyridineSteel1 N HCl10-3 MN/A (part of a study with multiple compounds)
diethyl 1,1'-(pyridine-2,6-diyl)bis(5-methyl-1H-pyrazol2-3-carboxylate)Steel1 N HCl10-3 M91.5
2-(4-methylphenyl)imidazo researchgate.netbohrium.compyridineMild Steel1 M HClN/ADependent on concentration and temperature
4-chloro-2-((pyridin-2-ylimino)methyl)phenol (CPP)Low Carbon Steel1 M HClN/A (efficiency decreased with temperature)Significant
3-acetyl-4-(substituted-phenyl)-6-(2-oxo-2H-chromen-3-yl) pyridin-2(1H)-oneMild Steel0.5 M HCl0.005 M99.62

This table presents a summary of research findings on the corrosion inhibition efficiency of various pyridine derivatives. The specific efficiency can vary based on experimental conditions.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(pyridin-4-yl)propan-1-one hydrochloride in laboratory settings?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition using Grignard reagents (e.g., organomagnesium compounds) or condensation reactions with aldehydes/ketones. Post-synthesis, purification via recrystallization in ethanol or methanol is recommended to isolate the hydrochloride salt. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis .

Q. What precautions are necessary when handling this compound to ensure researcher safety?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to avoid inhalation. Store the compound in a cool, dry environment (<25°C) in airtight containers to prevent hydrolysis. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the pyridinyl and propanone moieties. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) can assess purity (>95%). X-ray crystallography is recommended for resolving stereochemical ambiguities, leveraging crystallographic data from analogous compounds .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic addition patterns observed in this compound?

  • Methodological Answer : The pyridine ring’s electron-withdrawing nature enhances the electrophilicity of the carbonyl group, favoring nucleophilic attack at the ketone position. Density functional theory (DFT) calculations can model charge distribution and predict regioselectivity. Experimental validation via kinetic studies under varying pH (e.g., 3–10) and temperatures (25–60°C) is advised to map reaction pathways .

Q. How can spectroscopic techniques be optimized to characterize the structural stability of this compound under different storage conditions?

  • Methodological Answer : Use Fourier-transform infrared (FTIR) spectroscopy to track degradation (e.g., loss of HCl or ketone oxidation). Accelerated stability studies at 40°C/75% relative humidity (ICH guidelines) combined with mass spectrometry (MS) can identify degradation products. Compare results with pharmacopeial standards for impurities (e.g., EP/USP monographs) .

Q. What strategies can resolve discrepancies in the reported solubility data of this compound across studies?

  • Methodological Answer : Standardize solubility testing using the shake-flask method in buffered solutions (pH 1–13) at 25°C. Control variables like ionic strength and solvent purity. Conflicting data may arise from polymorphic forms; use powder X-ray diffraction (PXRD) to identify crystalline phases. Cross-validate with computational solubility models (e.g., COSMO-RS) .

Q. How does the hydrochloride salt form influence the compound’s reactivity in catalytic applications?

  • Methodological Answer : The counterion (Cl⁻) can modulate solubility and stabilize transition states in catalysis. Compare catalytic efficiency (turnover frequency, TOF) of the hydrochloride salt with freebase or other salts (e.g., sulfate) in model reactions like hydrogenation. Surface adsorption studies via atomic force microscopy (AFM) or quartz crystal microbalance (QCM) can elucidate interfacial interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres to map decomposition pathways. Discrepancies may arise from impurities or moisture content; pre-dry samples at 60°C under vacuum. Cross-reference with published crystallographic data to correlate stability with lattice energy .

Q. What experimental designs can mitigate batch-to-batch variability in synthetic yields?

  • Methodological Answer : Implement design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, solvent polarity). Use in-line PAT (process analytical technology) tools like Raman spectroscopy for real-time monitoring. Statistical analysis (e.g., ANOVA) can identify critical factors (e.g., reagent purity >99%) affecting reproducibility .

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